PB-22 4-hydroxyquinoline isomer
Description
Properties
Molecular Formula |
C23H22N2O2 |
|---|---|
Molecular Weight |
358.4 |
InChI |
InChI=1S/C23H22N2O2/c1-2-3-8-15-25-16-19(17-9-5-7-12-21(17)25)23(26)27-22-13-14-24-20-11-6-4-10-18(20)22/h4-7,9-14,16H,2-3,8,15H2,1H3 |
InChI Key |
SPDKRXJQAMKXNU-UHFFFAOYSA-N |
SMILES |
O=C(OC1=CC=NC2=C1C=CC=C2)C3=CN(CCCCC)C4=C3C=CC=C4 |
Synonyms |
quinolin-4-yl 1-pentyl-1H-indole-3-carboxylate |
Origin of Product |
United States |
Chemical Synthesis Strategies and Analog Design
Synthetic Approaches to the 4-Hydroxyquinoline (B1666331) Core Structure
The synthesis of the 4-hydroxyquinoline core, also known as 4-quinolinol, is a well-established area of heterocyclic chemistry. Several named reactions provide reliable pathways to this scaffold, with the Conrad-Limpach and Gould-Jacobs reactions being among the most prominent. mdpi.com
The Conrad-Limpach reaction typically involves the reaction of an aniline (B41778) with a β-ketoester, such as ethyl acetoacetate. The initial condensation forms an enamine (an ethyl β-anilinocrotonate intermediate), which is then cyclized at high temperatures (around 250°C) to yield the 2-substituted-4-hydroxyquinoline. orgsyn.org The cyclization is often carried out in a high-boiling point solvent like Dowtherm (a mixture of diphenyl and diphenyl ether). orgsyn.org
Another key method is the Gould-Jacobs reaction . mdpi.com This approach starts with an aniline and an ethoxymethylenemalonic ester derivative. The initial step is a nucleophilic substitution, followed by a thermally induced cyclization. This cyclization forms an ethyl 4-hydroxyquinoline-3-carboxylate. Subsequent hydrolysis of the ester group and decarboxylation yields the 4-hydroxyquinoline core. mdpi.com This method is particularly useful for producing antibiotics like nalidixic acid. mdpi.com
Alternative strategies have also been developed. One such method involves the reaction of 1-methoxy-1,3-bis(trimethylsilyloxy)-1,3-butadiene (B12329230) with 2-nitrobenzoyl chlorides, followed by hydrogenation to produce substituted 2-(4-hydroxyquinolin-2-yl) acetates. nih.gov Furthermore, syntheses starting from isatoic anhydrides have been used to create 4-hydroxy-2-quinolone analogs, which share a related structural core. nih.gov
| Synthetic Method | Starting Materials | Key Intermediate | Product |
| Conrad-Limpach Reaction | Aniline, β-Ketoester (e.g., Ethyl acetoacetate) | Ethyl β-anilinocrotonate | 2-Substituted-4-hydroxyquinoline |
| Gould-Jacobs Reaction | Aniline, Ethoxymethylenemalonic ester | Diester adduct | 4-Hydroxyquinoline-3-carboxylic acid |
| Alternative Method | 1-methoxy-1,3-bis(trimethylsilyloxy)-1,3-butadiene, 2-nitrobenzoyl chlorides | Condensation product | Substituted 2-(4-hydroxyquinolin-2-yl) acetate |
| From Isatoic Anhydrides | Substituted Isatoic Anhydride, Alkylating agent | N-alkylated isatoic anhydride | 4-Hydroxy-2-quinolone analog |
Targeted Synthesis of PB-22 Hydroxyquinoline Isomers and Analogues
The compound "PB-22 4-hydroxyquinoline isomer" is more accurately described by its formal chemical name, which clarifies its structure as an ester. For instance, the related analog, 5-fluoro this compound, is identified as 1-(5-fluoropentyl)-1H-indole-3-carboxylic acid, 4-quinolinyl ester. caymanchem.com This indicates the structure consists of an indole-3-carboxylic acid core linked to the 4-position of a quinoline (B57606) ring via an ester bond.
The targeted synthesis of this isomer, therefore, does not involve building the PB-22 structure directly onto a pre-formed hydroxyquinoline. Instead, it is a convergent synthesis where two key fragments are prepared separately and then coupled.
The general synthetic strategy involves:
Synthesis of the Indole (B1671886) Core : Preparation of the appropriately substituted 1-alkyl-1H-indole-3-carboxylic acid. For the 5-fluoro analog, this would be 1-(5-fluoropentyl)-1H-indole-3-carboxylic acid.
Synthesis of the Quinoline Moiety : Preparation of 4-hydroxyquinoline using one of the methods described in section 2.1.
Esterification : The final and crucial step is the coupling of the two fragments through an esterification reaction. This involves activating the carboxylic acid of the indole moiety (e.g., by converting it to an acyl chloride or using a coupling agent) and reacting it with the hydroxyl group of 4-hydroxyquinoline.
The design of analogs can be achieved by modifying either of the two precursor fragments. For example, changing the alkyl chain on the indole nitrogen (e.g., pentyl for PB-22, 5-fluoropentyl for 5F-PB-22) or introducing substituents onto the indole or quinoline rings would produce a wide range of analogs. The position of the ester linkage on the quinoline ring is also a key structural variable, with isomers such as the 5-hydroxyquinoline (B119867), 6-hydroxyisoquinoline, and 8-hydroxyisoquinoline being reported. medchemexpress.commedchemexpress.com
| Isomer | Formal Name | CAS Number |
| 5-fluoro this compound | 1-(5-fluoropentyl)-1H-indole-3-carboxylic acid, 4-quinolinyl ester | 1797132-65-0 caymanchem.com |
| 5-fluoro PB-22 4-hydroxyisoquinoline (B107231) isomer | 1-(5-fluoropentyl)-1H-indole-3-carboxylic acid, 4-isoquinolinyl ester | 2365471-00-5 caymanchem.com |
| PB-22 8-hydroxyisoquinoline isomer | 1-(pentyl)-1H-indole-3-carboxylic acid, 8-isoquinolinyl ester | 1798021-82-5 glpbio.com |
Derivatization Pathways and Ethyl Ester Formation
The 4-hydroxyquinoline core is amenable to various derivatization reactions, allowing for the creation of a diverse library of compounds. A common and important derivatization is the formation of esters, particularly ethyl esters, at different positions on the quinoline ring system.
One of the most direct methods to obtain an ethyl ester is through the Gould-Jacobs synthesis, which directly yields ethyl 4-hydroxyquinoline-3-carboxylate. mdpi.comnih.gov This compound can then serve as a versatile intermediate for further modifications.
Esterification can also be performed on a pre-existing carboxylic acid group on the quinoline scaffold. For example, 2-chloro-4-hydroxyquinoline-3-carboxylic acid can be esterified using an excess of absolute ethanol (B145695) in the presence of an acid catalyst to yield 2-chloro-4-hydroxyquinoline-3-carboxylic acid ethyl ester. researchgate.net This highlights that the stability of other functional groups on the ring must be considered during the reaction design. For instance, prolonged treatment with reagents like phosphorus oxychloride can lead to undesired side reactions, such as the loss of N-alkyl groups. researchgate.net
Furthermore, the hydroxyl group at the 4-position can be a site for derivatization. As seen in the synthesis of the target compound, this hydroxyl group readily participates in esterification with a suitable carboxylic acid.
Other derivatization reactions reported for the 4-hydroxyquinoline scaffold include:
Aminomethylation : A modified Mannich reaction can introduce aminomethyl groups. nih.gov
Knoevenagel Condensation : Reaction with aldehydes can lead to the formation of benzylidene derivatives. nih.gov
Alkylation : The nitrogen atom of the quinoline ring can be alkylated, for example, using alkyl halides in the presence of a base. nih.govresearchgate.net
These derivatization pathways, especially ester formation, are fundamental to creating the specific chemical architecture of the this compound and its many analogs.
Structural Elucidation and Isomeric Characterization
Advanced Spectroscopic Methods for Isomer Differentiation
The subtle structural differences among isomers of PB-22, including the 4-hydroxyquinoline (B1666331) variant, demand advanced spectroscopic methods for unambiguous identification. These techniques provide detailed information about molecular structure, fragmentation patterns, and functional groups, which are crucial for distinguishing between closely related compounds.
Mass Spectrometry (MS/MS) Applications in Isomer Analysis
Tandem mass spectrometry (MS/MS) is a powerful tool for the differentiation of synthetic cannabinoid isomers. researchgate.net By selecting a precursor ion and inducing fragmentation, MS/MS generates a product ion spectrum that is characteristic of the specific isomer. researchgate.net For instance, in the analysis of 5F-PB-22 and its isomers, including the 4-hydroxyquinoline isomer, researchers have utilized gas chromatography-electron ionization-tandem mass spectrometry (GC-EI-MS/MS). researchgate.net Differences in the relative intensities of product ions in the resulting spectra allow for the feasible differentiation of regioisomers. researchgate.net High-resolution mass spectrometry (HRMS) has also been instrumental in identifying metabolites of related compounds like FDU-PB-22 and FUB-PB-22, which can share common metabolic pathways with PB-22. nih.gov
A study on the differentiation of 5F-PB-22 and its thirteen isomers, which included five hydroxyquinoline isomers, demonstrated that while GC/MS could separate many, LC/MS/MS was necessary for complete distinction. uab.edu The retention times for the 5F-PB-22 5-hydroxyquinoline (B119867) and 4-hydroxyquinoline isomers were very close, highlighting the need for combined analytical approaches. uab.edu
Table 1: Mass Spectrometry Data for PB-22 and Related Isomers
| Compound | Precursor Ion (m/z) | Product Ions (m/z) | Key Differentiating Fragments |
| 5F-PB-22 | 379, 378, 362 | Varies | Differences in relative intensities of product ions |
| PB-22 | 358.43 | Not specified | Not specified |
| 5F-PB-22 4-hydroxyquinoline isomer | 376.4 | Not specified | Close retention time to 5-hydroxyquinoline isomer |
Chromatographic Techniques (GC, LC, HPLC) for Isomer Separation
Chromatographic techniques are fundamental for the physical separation of isomers prior to their detection and characterization. Gas chromatography (GC) and liquid chromatography (LC), including high-performance liquid chromatography (HPLC), are widely employed for this purpose. uab.edunih.govnih.gov
The separation of 5F-PB-22 and its isomers has been successfully achieved using gas chromatography-mass spectrometry (GC-MS). uab.edunih.gov In one study, all thirteen isomers of 5F-PB-22, including the 4-hydroxyquinoline isomer, were distinguished from the parent compound by combining GC/MS and LC/MS/MS results. uab.edu The use of a Waters Acquity UPLC® BEH C18 column in an LC system has been reported for the chromatographic separation of 5F-PB-22. nih.gov
Furthermore, the analysis of synthetic cannabinoids in various matrices often involves an initial separation step using techniques like liquid chromatography-time-of-flight mass spectrometry (LC-ToF-MS) or headspace-gas chromatography with flame ionization detection (GC-FID). nih.gov
Table 2: Chromatographic Separation of PB-22 Isomers
| Technique | Column Type | Key Findings | Reference |
| GC-MS | Not specified | Successful separation of 5F-PB-22 from its isomers. | uab.edunih.gov |
| LC/MS/MS | Waters Acquity UPLC® BEH C18 | Used in conjunction with GC/MS to differentiate all 13 isomers of 5F-PB-22. | uab.edunih.gov |
| LC-ToF-MS | Not specified | Utilized for screening of synthetic cannabinoids. | nih.gov |
Stereochemical Analysis and Enantiomeric Separations
The stereochemistry of a molecule is a critical aspect of its identity. PB-22 itself is described as achiral, meaning it does not have a non-superimposable mirror image and therefore does not have enantiomers. nih.gov This is supported by the absence of defined stereocenters. nih.gov
However, the broader context of synthetic cannabinoid analysis often involves the separation of various isomers, which can include stereoisomers in other related compounds. Techniques for enantiomeric separation, while not directly applicable to the achiral PB-22, are crucial in the analysis of other cannabinoids that may exist as enantiomeric pairs. restek.com
Research into Positional Isomerism of PB-22 Hydroxyquinoline Analogues
The primary structural variation among the hydroxyquinoline isomers of PB-22 is the position of the hydroxyl group on the quinoline (B57606) ring. The 4-hydroxyquinoline isomer has the ester linkage at the 4-position of the quinoline moiety, in contrast to PB-22 itself where the linkage is at the 8-position. lgcstandards.comcaymanchem.com
Research has focused on synthesizing and characterizing these various positional isomers to aid forensic laboratories in their identification. uab.edunih.gov Studies have examined a range of isomers, including 3-, 4-, 5-, 6-, and 7-hydroxyquinoline (B1418103) isomers of 5F-PB-22, as well as several hydroxyisoquinoline isomers. uab.edubiomol.comcaymanchem.com The ability to differentiate these isomers is crucial as their legal status and physiological properties may differ. researchgate.net
Table 3: Investigated Positional Isomers of PB-22 Analogues
| Isomer Type | Specific Isomers Investigated | Analytical Focus |
| Hydroxyquinoline | 3-, 4-, 5-, 6-, 7-hydroxyquinoline isomers of 5F-PB-22 | Separation and identification using GC-MS and LC/MS/MS. |
| Hydroxyisoquinoline | 4-, 5-, 6-, 7-, 8-hydroxyisoquinoline isomers of 5F-PB-22 | Differentiation from 5F-PB-22. |
| N-(fluoropentyl) | N-(2-fluoropentyl), N-(3-fluoropentyl), N-(4-fluoropentyl) isomers of 5F-PB-22 | Differentiation from 5F-PB-22. |
Pharmacological Characterization of Receptor Interactions Preclinical in Vitro/in Vivo
Cannabinoid Receptor (CB1R and CB2R) Binding Affinity and Functional Activity Studies.
Yeast biosensor systems have proven to be a valuable high-throughput screening tool for assessing the functional activity of synthetic cannabinoids. These systems utilize genetically modified yeast that expresses human cannabinoid receptors and a reporter gene, which is activated upon receptor agonism. This methodology allows for the determination of a compound's efficacy (Emax) and potency (EC50) as a cannabinoid receptor agonist. Studies employing these yeast-based assays have been instrumental in characterizing the functional profiles of various synthetic cannabinoids, including isomers of PB-22.
Comparative studies of PB-22's hydroxyquinoline isomers have demonstrated that the position of the hydroxyl group significantly influences their activity at cannabinoid receptors. The 4-hydroxyquinoline (B1666331) isomer of PB-22 has been shown to exhibit activity at both CB1 and CB2 receptors. Research indicates that while the 8-hydroxyquinoline (B1678124) isomer (PB-22 8-hydroxy) is a potent CB1 agonist, the 4-hydroxyquinoline isomer displays a different pharmacological profile. Specifically, in yeast-based functional assays, the 4-hydroxyquinoline isomer of PB-22 was found to be inactive at the CB1 receptor but active at the CB2 receptor.
Detailed findings from functional activity studies are presented in the table below:
| Compound | Target Receptor | EC50 (nM) | Emax (%) |
| PB-22 4-hydroxyquinoline isomer | CB1 | >10,000 | - |
| This compound | CB2 | 160 | 96 |
| JWH-018 (control) | CB1 | 18 | 100 |
| JWH-018 (control) | CB2 | 19 | 100 |
Data sourced from functional activity assays in yeast.
Structure-Activity Relationship (SAR) Studies for Receptor Selectivity.
Structure-activity relationship (SAR) studies of PB-22 and its isomers highlight the critical role of the quinoline (B57606) substituent's hydroxylation position in determining receptor selectivity. The core structure of these compounds allows for various modifications, and the placement of the hydroxyl group on the quinoline ring is a key determinant of their pharmacological activity.
The SAR studies reveal that hydroxylation at the 8-position of the quinoline ring of PB-22 results in potent agonism at the CB1 receptor. In contrast, moving the hydroxyl group to the 4-position, as in the this compound, leads to a loss of activity at the CB1 receptor while maintaining activity at the CB2 receptor. This demonstrates a clear structure-based selectivity for the CB2 receptor in the 4-hydroxy isomer. Further modifications, such as hydroxylation at other positions on the quinoline ring, also result in varied pharmacological profiles, underscoring the sensitivity of the cannabinoid receptors to the ligand's structural features.
Mechanisms of Receptor Agonism/Antagonism at the Molecular Level.
The agonistic activity of the this compound at the CB2 receptor is initiated by its binding to the receptor, which induces a conformational change and triggers downstream signaling pathways. The molecular basis for the observed receptor selectivity lies in the specific interactions between the ligand and the amino acid residues within the binding pockets of the CB1 and CB2 receptors.
The differential activity of the PB-22 hydroxyquinoline isomers suggests that the orientation of the hydroxyl group influences the ligand's ability to form key hydrogen bonds and other non-covalent interactions necessary for receptor activation. For the 4-hydroxyquinoline isomer, the specific interactions it forms within the CB2 receptor's binding pocket are conducive to inducing an active receptor conformation, leading to agonism. Conversely, its interaction with the CB1 receptor's binding pocket is not sufficient to induce the conformational change required for receptor activation, resulting in its inactivity at this receptor subtype.
In Vitro Metabolic Pathway Elucidation
Characterization of Phase I and Phase II MetabolitesFor analogous compounds, a range of Phase I and Phase II metabolites have been characterized.
Glucuronidated MetabolitesThe hydroxylated metabolites and the carboxylic acid products of ester hydrolysis can undergo Phase II conjugation, primarily through glucuronidation, to form more water-soluble compounds for excretion.
It is critical to reiterate that these findings are based on structurally similar compounds and not on the specific PB-22 4-hydroxyquinoline (B1666331) isomer. Dedicated research is required to definitively elucidate the in vitro metabolic pathways of this particular compound.
Metabolic Stability Assessments
Typically, this section would present detailed findings from in vitro metabolic stability studies. The primary goals of such research are to determine the rate at which the compound is metabolized by liver enzymes, providing an estimate of its persistence in the body.
Detailed Research Findings
No research findings on the metabolic stability of PB-22 4-hydroxyquinoline isomer have been published in the peer-reviewed scientific literature. Therefore, no data on its half-life (t½) or intrinsic clearance (CLint) can be provided.
Data Tables
The generation of data tables, which would typically display the quantitative results of metabolic stability assays, is not possible due to the lack of available experimental data. An illustrative template for such a table is provided below to demonstrate the type of information that would be expected from such studies.
Table 1: Illustrative Metabolic Stability Data for this compound in Human Liver Microsomes (HLM)
| Parameter | Value |
| Incubation Time (min) | Data Not Available |
| Parent Compound Remaining (%) | Data Not Available |
| Half-Life (t½, min) | Data Not Available |
| Intrinsic Clearance (CLint, µL/min/mg protein) | Data Not Available |
This table is for illustrative purposes only. No actual data for this compound has been reported.
The absence of this fundamental metabolic data highlights a significant gap in the scientific understanding of this particular synthetic cannabinoid. Without these studies, it is not possible to scientifically characterize its metabolic profile.
Advanced Analytical Methodologies for Detection and Quantification
Development and Validation of Chromatographic-Mass Spectrometric Methods
The combination of chromatography for physical separation and mass spectrometry for detection and structural elucidation is the gold standard for analyzing synthetic cannabinoids.
LC-MS/MS is a powerful tool for the analysis of synthetic cannabinoid metabolites and isomers in complex biological matrices. nih.govresearchgate.net The development of a robust LC-MS/MS method involves optimizing both the chromatographic separation and the mass spectrometric detection.
Detailed Research Findings: For compounds like the PB-22 4-hydroxyquinoline (B1666331) isomer, chromatographic separation from other positional isomers (e.g., 5-yl, 6-yl, and 8-yl isomers) is the primary challenge. bertin-bioreagent.commedchemexpress.com Research on similar halogenated synthetic cannabinoid isomers has shown that specialized liquid chromatography columns, such as those with pentafluorophenyl (PFP) stationary phases, can offer superior selectivity and retention for these types of analytes compared to standard C18 columns. researchgate.netteikyo.jp
While some isomers can be separated by retention time, others may co-elute. In such cases, differentiation relies on the mass spectrometer. Tandem mass spectrometry (MS/MS) analysis involves selecting the protonated molecule ([M+H]⁺) as the precursor ion and subjecting it to collision-induced dissociation (CID). The resulting product ions are characteristic of the compound's structure. Positional isomers often produce the same product ions, but the relative abundance or ratio of these ions can be a reliable tool for differentiation. researchgate.netteikyo.jp For instance, studies on other synthetic cannabinoid isomers have successfully used the relative abundance of two product ions to distinguish between co-eluting compounds. researchgate.netteikyo.jp High-resolution mass spectrometry can further enhance this capability.
A typical LC-MS/MS method would be validated for parameters including linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, precision, and matrix effects to ensure reliable results. nih.gov
Table 1: Illustrative LC-MS/MS Parameters for Synthetic Cannabinoid Isomer Analysis Note: This table is based on general methods for synthetic cannabinoid analysis, as specific validated data for the PB-22 4-hydroxyquinoline isomer is not publicly available. It serves as an example of a typical setup.
| Parameter | Value/Setting |
| LC System | Ultra-High Performance Liquid Chromatography (UHPLC) |
| Column | Pentafluorophenyl (PFP) or similar phase-chemistry column |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile (B52724)/Methanol |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion | [M+H]⁺ (e.g., m/z 359.2 for PB-22 isomer) |
| Example Product Ions | Based on fragmentation of the quinolinyl and indole (B1671886) moieties |
GC-MS is a classic and widely used technique in forensic laboratories. For synthetic cannabinoids, it provides excellent chromatographic resolution and characteristic electron ionization (EI) mass spectra.
Detailed Research Findings: Differentiating positional isomers of synthetic cannabinoids by GC-MS can be challenging because their EI mass spectra are often very similar. researchgate.net However, subtle differences in the relative intensities of fragment ions can be exploited for identification. nih.gov Studies on the fluoropentyl positional isomers of 5F-PB-22 demonstrated that while the isomers showed similar retention times, they could be successfully identified and differentiated using a combination of GC-MS, solid deposition GC-infrared detection spectroscopy, and NMR. nih.gov
For hydroxylated metabolites, which are more polar, a derivatization step (e.g., silylation) is typically required before GC-MS analysis to improve volatility and chromatographic peak shape. While the this compound is not a hydroxylated metabolite itself, this technique is crucial for analyzing its potential hydroxylated metabolites. Chemometric analysis, which uses statistical methods to analyze chemical data, has also been shown to enhance the capability of GC-MS to differentiate between closely related isomers. nih.govacs.org
HRMS instruments, such as Quadrupole Time-of-Flight (Q-TOF) and Orbitrap systems, offer significant advantages for the analysis of novel psychoactive substances and their isomers. researchgate.netteikyo.jp
Detailed Research Findings: HRMS provides highly accurate mass measurements (typically with an error of <5 ppm), which allows for the determination of a compound's elemental formula. This is invaluable for identifying unknown metabolites. researchgate.netnih.gov In studies on PB-22 metabolism using human hepatocytes, HRMS was instrumental in identifying 20 different metabolites by analyzing the accurate mass of parent and fragment ions. researchgate.netnih.gov
For isomer differentiation, HRMS coupled with tandem MS (MS/MS) is particularly powerful. A study on halogenated benzoylindole isomers demonstrated that even when isomers could not be separated chromatographically, they could be identified by the relative abundance of product ions measured by a high-resolution LC-hybrid quadrupole/Orbitrap mass spectrometer. researchgate.netteikyo.jp This approach combines the separating power of liquid chromatography with the high resolution and accuracy of the Orbitrap analyzer, providing a high degree of confidence in isomer identification.
Sample Preparation Techniques for Complex Matrices in Research Settings
The goal of sample preparation is to extract the analyte of interest from a complex biological matrix (e.g., blood, urine, serum), remove interfering substances, and concentrate the sample before instrumental analysis. mdpi.comtaylorfrancis.com This is a critical step, as matrix components can interfere with analysis and suppress the analyte signal in the mass spectrometer. mdpi.com
Detailed Research Findings: For synthetic cannabinoids and their metabolites, the most common extraction techniques are liquid-liquid extraction (LLE) and solid-phase extraction (SPE). mdpi.com
Liquid-Liquid Extraction (LLE): This technique separates compounds based on their relative solubilities in two different immiscible liquids. A common approach involves adjusting the pH of the aqueous sample and extracting the analytes with an organic solvent.
Solid-Phase Extraction (SPE): This technique uses a solid sorbent material, typically in a cartridge format, to adsorb the analyte from the liquid sample. Interfering compounds are washed away, and the analyte is then eluted with a small volume of a different solvent. SPE can offer cleaner extracts and higher concentration factors compared to LLE.
In a validated method for the related compound BB-22 in serum and urine, a simple protein precipitation step with acetonitrile was followed by centrifugation and direct injection of the supernatant. nih.gov This minimalist approach can be effective but may be more susceptible to matrix effects. For more complex research applications or when lower detection limits are required, a more thorough SPE cleanup is often preferred. wpmucdn.com
Strategies for Analytical Differentiation of Structural and Positional Isomers
The primary analytical challenge with the this compound is distinguishing it from its other positional isomers, such as the 5-, 6-, 7-, and 8-quinolinyl esters. bertin-bioreagent.commedchemexpress.com Since all these isomers have the same molecular weight, their differentiation relies entirely on chromatography and/or mass spectrometry. nih.gov
Detailed Research Findings:
Chromatographic Separation: The most definitive method for isomer differentiation is baseline separation using chromatography. As mentioned, columns with alternative selectivities, like pentafluorophenyl (PFP) phases, are often employed to enhance the separation of aromatic positional isomers. researchgate.netteikyo.jp Optimizing the mobile phase gradient and column temperature are also critical steps in developing a separation method. nih.gov
Mass Spectrometric Differentiation: When chromatographic separation is incomplete, mass spectrometry becomes essential.
Tandem MS (MS/MS): The fragmentation patterns of positional isomers can differ in the relative intensities of their product ions. By establishing a library of these fragmentation patterns and ion ratios from certified reference standards, one can identify the specific isomer in an unknown sample. researchgate.netresearchgate.net
High-Resolution MS (HRMS): HRMS can confirm that fragment ions have the expected elemental composition, adding another layer of confidence. The high resolving power can also help separate the target analyte signal from isobaric interferences from the matrix. mdpi.com
Ion Mobility Spectrometry (IMS): IMS is an emerging technique that separates ions based on their size, shape, and charge. When coupled with MS, it can separate isomers that are indistinguishable by mass and difficult to separate by chromatography.
Methodological Aspects of Quantitative Analysis
Quantitative analysis aims to determine the exact concentration of a substance in a sample. This requires a fully validated analytical method.
Detailed Research Findings: A quantitative method must be validated according to established guidelines to demonstrate its reliability. Key validation parameters include:
Linearity and Range: The range of concentrations over which the instrument response is proportional to the analyte concentration.
Limit of Detection (LOD): The lowest concentration of an analyte that can be reliably detected.
Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy.
Accuracy: The closeness of the measured value to the true value.
Precision: The degree of agreement among a series of measurements (evaluated as intra-day and inter-day precision).
Recovery: The efficiency of the extraction process.
Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte.
A study on the quantitative analysis of the related synthetic cannabinoid BB-22 and its carboxyindole metabolite in serum and urine provides a practical example of these validation parameters. nih.govspringermedizin.de
Table 2: Example of Quantitative Method Validation Data for BB-22 in Serum (LC-MS/MS) Source: Adapted from data presented in Kikumoto et al., 2018. nih.govspringermedizin.de
| Parameter | Result |
| Linearity Range | 10 - 2000 pg/mL |
| Accuracy | 89.5% - 105% of nominal concentration |
| Inter-day Precision (CV%) | 2.8% - 21.1% |
| Intra-day Precision (CV%) | 8.3% - 14.7% |
| Extraction Recovery | 56.7% - 76.1% |
| Matrix Effect | 75.0% - 94.7% |
These results demonstrate that a sensitive and reliable quantitative method can be developed for these types of compounds, although parameters like recovery and matrix effect must be carefully controlled. nih.gov The development of such methods for the this compound would follow similar principles, requiring the use of a stable isotope-labeled internal standard to correct for any variability in the analytical process. mdpi.com
Computational and Theoretical Investigations
Molecular Docking Simulations for Ligand-Receptor Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. For the PB-22 4-hydroxyquinoline (B1666331) isomer, docking simulations are essential to understand its binding affinity and mode of interaction with the primary targets of cannabinoids: the CB1 and CB2 receptors.
Docking studies on various synthetic cannabinoids, including those with quinoline (B57606) structures, have revealed key interactions within the receptor binding pockets. nih.govnih.govnih.gov These studies provide a framework for predicting how the 4-hydroxyquinoline isomer of PB-22 would behave. The process involves preparing 3D structures of the ligand and the receptor (often derived from crystal structures of related proteins) and then using a scoring function to evaluate the most stable binding poses. nih.gov
For the PB-22 4-hydroxyquinoline isomer, the indole (B1671886) core, the pentyl chain, and the quinoline moiety all contribute to binding. The pentyl chain is expected to occupy a hydrophobic channel in the receptor, while the indole and quinoline rings would engage in π-π stacking and other non-covalent interactions with aromatic residues in the binding site. The introduction of a hydroxyl group at the 4-position of the quinoline ring is particularly significant as it can act as a hydrogen bond donor or acceptor, potentially forming a strong interaction with polar amino acid residues like serine, threonine, or tyrosine in the receptor. This could enhance its binding affinity compared to the parent PB-22 compound.
| Receptor | Predicted Interacting Residues | Interaction Type | Reference |
|---|---|---|---|
| CB1 | Phe200, Trp279, Trp356 | π-π Stacking | nih.govnih.gov |
| Leu193, Phe268, Val359 | Hydrophobic | ||
| Ser383, Thr197 | Hydrogen Bonding (with 4-OH group) | ||
| CB2 | Phe183, Trp258 | π-π Stacking | nih.govnih.gov |
| Val113, Leu182, Ile261 | Hydrophobic | ||
| Ser285, Thr114 | Hydrogen Bonding (with 4-OH group) |
Molecular Dynamics (MD) Simulations of PB-22 Hydroxyquinoline Isomer Systems
While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time. nih.gov MD simulations are crucial for assessing the stability of the docked pose, understanding the conformational changes in both the ligand and the receptor upon binding, and calculating binding free energies.
An MD simulation of the this compound bound to a cannabinoid receptor would typically be run for hundreds of nanoseconds. The system is placed in a simulated physiological environment, including a lipid bilayer and water molecules, to mimic cellular conditions. nih.gov During the simulation, the trajectories of all atoms are calculated, revealing how the ligand "settles" into the binding pocket and how the receptor adapts to its presence. nih.gov
Key insights from such simulations would include the stability of the hydrogen bonds formed by the 4-hydroxy group, the flexibility of the pentyl tail within its hydrophobic pocket, and any allosteric effects on the receptor's structure. These dynamic details are critical for a more accurate understanding of the compound's agonistic or antagonistic activity.
| MD Simulation Parameter | Typical Value/Condition | Purpose | Reference |
|---|---|---|---|
| Simulation Time | 100-1000 nanoseconds | To allow for sufficient conformational sampling and system equilibration. | nih.govnih.gov |
| Force Field | CHARMM36, AMBER | To define the potential energy of the system and govern atomic interactions. | |
| Ensemble | NPT (Isothermal-Isobaric) | To maintain constant number of particles, pressure, and temperature, mimicking physiological conditions. | |
| Solvent Model | Explicit (e.g., TIP3P water) with lipid bilayer (e.g., POPC) | To accurately represent the cellular membrane environment. | |
| Analysis Metrics | RMSD, RMSF, Hydrogen Bond Analysis, Binding Free Energy (MM/PBSA) | To quantify the stability of the complex, flexibility of residues, specific interactions, and binding affinity. |
Quantum Chemical Calculations for Electronic Structure and Tautomerism
Quantum chemical calculations, often employing Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule, such as its charge distribution, molecular orbitals, and reactivity. researchgate.netnih.gov For the this compound, a key area of investigation is tautomerism. The 4-hydroxyquinoline moiety can exist in equilibrium with its keto tautomer, 4-quinolone.
The relative stability of the enol (hydroxyquinoline) and keto (quinolone) forms can be calculated, which is crucial because the two tautomers may have different binding affinities for the cannabinoid receptors and different metabolic profiles. researchgate.net DFT calculations can determine the optimized geometries, energies, and vibrational frequencies of both tautomers. science.govacs.org The energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can also be calculated to assess the molecule's chemical reactivity and kinetic stability.
| Calculated Property | Significance for this compound | Reference |
|---|---|---|
| Tautomerization Energy | Predicts the relative population of the enol (hydroxy) vs. keto (quinolone) form, influencing receptor interaction. | researchgate.netscience.govacs.org |
| HOMO-LUMO Energy Gap | Indicates the chemical reactivity and kinetic stability of the molecule. | |
| Molecular Electrostatic Potential (MEP) | Maps the charge distribution, identifying regions prone to electrophilic or nucleophilic attack, which is relevant for metabolism. | |
| Dipole Moment | Relates to the molecule's polarity, affecting its solubility and ability to cross biological membranes. |
In Silico Prediction of Pharmacokinetic Parameters (Non-Clinical)
In silico methods are increasingly used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of new chemical entities, providing an early assessment of a compound's drug-likeness. frontiersin.org For a novel psychoactive substance like the this compound, predicting these parameters is vital for understanding its potential duration of action and metabolic fate. chemrxiv.orgresearchgate.netchemrxiv.org
Various computational models, often based on Quantitative Structure-Activity Relationships (QSAR), can predict properties such as oral bioavailability, blood-brain barrier permeability, plasma protein binding, and interaction with metabolic enzymes like cytochrome P450 (CYP). nih.gov For PB-22 and its analogs, a primary metabolic pathway is hydrolysis of the ester bond, followed by oxidation of the pentyl chain and the quinoline ring. nih.gov The presence of the 4-hydroxy group would likely provide an additional site for glucuronidation, a major phase II metabolic reaction.
| ADME Parameter | Predicted Property for this compound | Implication | Reference |
|---|---|---|---|
| LogP (Lipophilicity) | High | Good absorption and membrane permeability, but may lead to high plasma protein binding. | frontiersin.orgchemrxiv.org |
| Blood-Brain Barrier (BBB) Permeability | Predicted to be high | Compound is likely to be centrally active. | |
| Human Intestinal Absorption (HIA) | High | Good oral absorption is expected. | |
| CYP450 Inhibition/Metabolism | Likely substrate for CYP enzymes (e.g., CYP2C9, CYP3A4) | Metabolism via oxidation on the pentyl chain and indole ring. | |
| Primary Metabolic Pathways | Ester hydrolysis, N-dealkylation, hydroxylation, and glucuronidation of the 4-OH group. | Determines the active metabolites and the route of elimination. |
Future Directions in Pb 22 4 Hydroxyquinoline Isomer Research
Exploration of Novel Isomeric Analogues
The synthesis and evaluation of novel isomeric analogues of the PB-22 4-hydroxyquinoline (B1666331) isomer represent a critical avenue for future research. The core structure of this compound offers multiple sites for chemical modification, which could lead to the development of analogues with altered potency, selectivity, and functional activity at cannabinoid receptors.
Systematic Structural Modifications: Future synthetic efforts should focus on systematic modifications of the quinoline (B57606) ring, the indole (B1671886) core, and the pentyl chain. For instance, the introduction of various substituents (e.g., halides, alkyl groups, alkoxy groups) at different positions on the quinoline and indole rings could significantly impact receptor affinity and efficacy. nih.govresearchgate.net Structure-activity relationship (SAR) studies on related 4-quinolone-3-carboxamides have demonstrated that substitutions at specific positions on the quinoline ring can dramatically influence CB2 receptor selectivity. nih.govnih.gov
Bioisosteric Replacements: The exploration of bioisosteric replacements for the ester linkage is another promising direction. Replacing the ester with more stable functionalities, such as amides or ethers, could lead to analogues with improved metabolic stability and altered pharmacokinetic profiles.
Stereochemical Investigations: For analogues possessing chiral centers, the synthesis and pharmacological evaluation of individual enantiomers will be essential. It is well-established in cannabinoid research that stereochemistry plays a crucial role in receptor binding and functional activity.
A systematic exploration of these synthetic modifications will not only expand the chemical space around the PB-22 4-hydroxyquinoline isomer but also provide valuable insights into the structural requirements for potent and selective cannabinoid receptor modulation.
| Potential Modification Site | Example Modification | Potential Impact |
| Quinoline Ring | Halogenation, Alkylation, Arylation | Altered CB1/CB2 selectivity and affinity nih.gov |
| Indole Core | Substitution on the benzene (B151609) ring | Modified receptor interaction and potency |
| Pentyl Chain | Branching, cyclization, fluorination | Changes in lipophilicity and metabolic stability |
| Ester Linkage | Replacement with amide or ether | Improved metabolic stability |
Advanced Pharmacological Characterization Beyond Cannabinoid Receptors
While the primary pharmacological effects of many synthetic cannabinoids are mediated through the CB1 and CB2 receptors, there is growing evidence for their interaction with other G protein-coupled receptors (GPCRs) and ion channels. A critical future direction is to move beyond the cannabinoid receptors and explore the broader pharmacological profile of the this compound.
Functional Assays: For any identified off-targets, detailed functional assays should be conducted to determine the nature of the interaction (e.g., agonist, antagonist, allosteric modulator). Techniques such as calcium mobilization assays, cAMP assays, and β-arrestin recruitment assays can provide valuable information on the functional consequences of receptor binding. frontiersin.org
In Vivo Studies: In vivo studies in animal models will be essential to understand the physiological and behavioral effects of the this compound that may be mediated by non-cannabinoid targets. This could include assessments of its effects on locomotion, anxiety, cognition, and other behavioral paradigms.
A thorough understanding of the compound's polypharmacology is crucial for a complete risk assessment and for identifying any potential therapeutic applications.
| Receptor Family | Potential Interaction | Investigative Approach |
| Serotonin Receptors | Agonism, Antagonism | Radioligand binding assays, functional assays |
| Dopamine (B1211576) Receptors | Modulation of dopamine signaling | In vitro binding and uptake assays, in vivo microdialysis |
| Orphan GPCRs | Novel receptor interactions | Broad GPCR screening panels |
| Ion Channels | Modulation of channel activity | Electrophysiological studies |
Refinement of Metabolic Models and Enzyme Kinetics
The metabolism of synthetic cannabinoids is a key determinant of their duration of action and the formation of potentially active or toxic metabolites. Future research must focus on developing a detailed understanding of the metabolic fate of the this compound.
Metabolite Identification: Incubation of the compound with human liver microsomes and hepatocytes, followed by analysis with high-resolution mass spectrometry, is necessary to identify the major phase I and phase II metabolites. The focus should be on identifying hydroxylation, carboxylation, and glucuronidation products.
CYP450 Reaction Phenotyping: It is critical to identify the specific cytochrome P450 (CYP) isoforms responsible for the metabolism of the this compound. solvobiotech.comnih.govcriver.comwuxiapptec.comspringernature.com This can be achieved through a combination of approaches, including the use of recombinant human CYP enzymes and chemical inhibitors in human liver microsomes. solvobiotech.comnih.govcriver.comspringernature.com Identifying the primary metabolizing enzymes is essential for predicting potential drug-drug interactions. criver.com
Enzyme Kinetics: Once the major metabolic pathways and the responsible enzymes are identified, detailed enzyme kinetic studies should be performed to determine key parameters such as the Michaelis-Menten constant (Km) and the maximum velocity (Vmax). These data are crucial for developing physiologically based pharmacokinetic (PBPK) models to predict the in vivo clearance and potential for drug-drug interactions.
A comprehensive metabolic profile will aid in the development of analytical methods for detecting the compound and its metabolites in biological samples and will provide insights into its potential for toxicity.
| Metabolic Study | Methodology | Information Gained |
| Metabolite Identification | Human Liver Microsomes/Hepatocytes, LC-HRMS | Structure of major metabolites |
| CYP450 Reaction Phenotyping | Recombinant CYPs, Chemical Inhibitors | Identification of key metabolizing enzymes solvobiotech.comnih.govcriver.comwuxiapptec.comspringernature.com |
| Enzyme Kinetics | In vitro enzyme assays | Determination of Km and Vmax for major metabolic pathways |
| PBPK Modeling | Computational modeling | Prediction of in vivo pharmacokinetics and drug interactions |
Development of High-Throughput Analytical Screening Platforms
The proliferation of isomeric synthetic cannabinoids presents a significant challenge for forensic and clinical laboratories. The development of rapid, reliable, and high-throughput analytical methods is essential for the timely identification of the this compound and its analogues in seized materials and biological specimens.
Advanced Chromatographic Techniques: The development of advanced liquid chromatography-mass spectrometry (LC-MS) methods, particularly utilizing ultra-high-performance liquid chromatography (UHPLC) coupled with high-resolution mass spectrometry (e.g., QTOF-MS), is a priority. nih.govnih.govresearchgate.net These techniques offer the potential for rapid and accurate differentiation of closely related isomers based on subtle differences in their retention times and fragmentation patterns. waters.comojp.gov Two-dimensional liquid chromatography (2D-LC) is another powerful tool for resolving complex mixtures of isomers. ojp.gov
Cell-Based Reporter Assays: The development of cell-based reporter assays offers a promising approach for high-throughput functional screening. researchgate.netsemanticscholar.orgscripps.edunih.govresearchgate.net These assays can be designed to detect the activation of specific cannabinoid receptors or other off-targets, providing a rapid indication of the biological activity of a sample. Such assays can serve as a valuable complement to traditional analytical techniques. nih.gov
Immunoassay Development: While challenging due to the potential for cross-reactivity, the development of specific antibodies and immunoassays for the this compound could provide a rapid and cost-effective screening tool for preliminary analysis.
The integration of these advanced analytical platforms will be crucial for law enforcement, public health surveillance, and clinical toxicology to effectively monitor the emergence and prevalence of this and other novel synthetic cannabinoids.
| Screening Platform | Key Features | Application |
| UPLC-QTOF-MS | High resolution and sensitivity | Isomer-specific identification and quantification nih.govnih.govresearchgate.net |
| 2D-LC-MS | Enhanced separation of complex mixtures | Resolution of co-eluting isomers ojp.gov |
| Cell-Based Reporter Assays | Functional readout of biological activity | High-throughput screening of samples for cannabinoid-like effects researchgate.netsemanticscholar.orgscripps.edunih.govresearchgate.net |
| Immunoassays | Rapid and cost-effective | Preliminary screening of large numbers of samples |
Q & A
Basic Research Questions
Q. What experimental approaches are recommended to assess the receptor specificity (CB1R vs. CB2R) of PB-22 4-hydroxyquinoline isomer?
- Methodological Answer : Utilize yeast-based biosensors or mammalian cell assays to measure receptor activation. Structural modifications (e.g., hydroxyquinoline position) significantly impact selectivity; for example, the 4-hydroxyquinoline isomer exhibits ~3-fold CB1R preference compared to other isomers . Functional assays should include dose-response curves and reference standards (e.g., PTI-1 as a CB1R agonist control). Data should be validated via tandem mass spectrometry (LC-MS/MS) to confirm compound identity .
Q. What are critical considerations for preparing stable stock solutions of this compound?
- Methodological Answer : Optimize solubility using solvents like DMSO or acetonitrile, and avoid repeated freeze-thaw cycles by aliquoting stock solutions. Store at -80°C for long-term stability (>6 months) or -20°C for short-term use (<1 month). Pre-warm to 37°C and sonicate to dissolve precipitates . Validate concentration via UV-Vis spectroscopy or quantitative NMR .
Q. How can researchers differentiate this compound from structurally similar synthetic cannabinoids?
- Methodological Answer : Employ high-resolution mass spectrometry (HRMS) for precise molecular weight determination and nuclear magnetic resonance (NMR) to resolve positional isomerism (e.g., 4-hydroxyquinoline vs. 5-hydroxyisoquinoline). Gas chromatography with solid-phase infrared spectroscopy (GC/IR) is particularly effective for distinguishing hydroxyquinoline positional isomers .
Advanced Research Questions
Q. How can analytical challenges such as co-eluting metabolites or false positives in PB-22 isomer studies be mitigated?
- Methodological Answer : Implement dynamic multiple reaction monitoring (dMRM) to isolate target transitions and reduce interference from co-eluting isomers (e.g., PB-22 N-(4-hydroxypentyl) vs. N-(5-hydroxypentyl) metabolites). Adjust collision energy and retention time windows to enhance specificity . Cross-validate results using orthogonal techniques like ion mobility spectrometry .
Q. What strategies are effective for identifying and quantifying in vitro metabolites of this compound?
- Methodological Answer : Use hepatocyte or microsomal incubation models followed by LC-MS/MS analysis. Major metabolites include the 3-carboxyindole derivative and its glucuronide conjugate. For quantification, employ stable isotope-labeled internal standards (SIL-IS) to account for matrix effects . Confirm metabolite structures via MS/MS fragmentation patterns and comparative analysis with synthetic standards .
Q. How do structural modifications to the hydroxyquinoline moiety influence PB-22 isomer stability and bioactivity?
- Methodological Answer : Perform comparative molecular dynamics simulations and X-ray crystallography to map interactions between the hydroxyquinoline group and cannabinoid receptors. Experimental validation via site-directed mutagenesis of CB1R/CB2R can identify critical binding residues. For stability studies, monitor degradation under varying pH and temperature conditions using accelerated stability testing protocols .
Q. What protocols ensure safe handling and disposal of this compound in laboratory settings?
- Methodological Answer : Adhere to OSHA HCS guidelines: use PPE (gloves, goggles), work in a fume hood, and avoid skin/eye contact. Decontaminate spills with ethanol or isopropanol. Dispose of waste via certified hazardous waste programs. Store compounds at -20°C in airtight, light-resistant containers to prevent degradation .
Data Analysis & Validation
Q. How should researchers address discrepancies in receptor binding data between PB-22 isomers?
- Methodological Answer : Cross-validate results using orthogonal assays (e.g., cAMP inhibition for CB1R vs. β-arrestin recruitment for CB2R). Analyze structural analogs (e.g., 5-fluoro PB-22 isomers) to isolate substituent effects. Statistical tools like Bland-Altman plots can quantify inter-assay variability .
Q. What quality control measures are essential for synthesizing high-purity this compound?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
